(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid
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Overview
Description
(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and methoxy groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or aryl-vinyl compounds .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Utilized in the development of pharmaceuticals, including anticancer and antiviral agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid can be compared with other similar boronic acids:
2-Fluoro-6-methoxyphenylboronic acid: Lacks the chloro substituent, which may affect its reactivity and selectivity in coupling reactions.
2-Methoxyphenylboronic acid: Lacks both the chloro and fluoro substituents, making it less versatile in certain synthetic applications.
3-Methoxyphenylboronic acid: Has the methoxy group in a different position, which can influence its electronic properties and reactivity.
The unique combination of chloro, fluoro, and methoxy substituents in this compound provides distinct reactivity and selectivity advantages in various synthetic applications.
Properties
Molecular Formula |
C7H7BClFO3 |
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Molecular Weight |
204.39 g/mol |
IUPAC Name |
(2-chloro-3-fluoro-6-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
XCKHSUSIACOPAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)F)OC)(O)O |
Origin of Product |
United States |
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